Benzyl 2-(2-methoxyethoxy)ethyl butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(2-methoxyethoxy)ethyl butanedioate: is an organic compound with a complex structure that includes benzyl, methoxyethoxy, and butanedioate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-methoxyethoxy)ethyl butanedioate typically involves the esterification of butanedioic acid with benzyl 2-(2-methoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzyl 2-(2-methoxyethoxy)ethyl butanedioate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the ester groups into alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous conditions.
Substitution: Nucleophiles like halides, in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl 2-(2-methoxyethoxy)ethyl butanedioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of polymers and other macromolecules .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a model compound for studying ester hydrolysis and other biochemical reactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, surfactants, and lubricants .
Wirkmechanismus
The mechanism of action of Benzyl 2-(2-methoxyethoxy)ethyl butanedioate involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the ester groups can undergo hydrolysis to form alcohols and acids. In biological systems, enzymes such as esterases can catalyze the hydrolysis of the ester bonds, leading to the formation of metabolites that can participate in further biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- Benzyl 2-(2-butoxyethoxy)ethyl butanedioate
- Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate
- 2-Benzyloxyethanol
Comparison: Benzyl 2-(2-methoxyethoxy)ethyl butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to Benzyl 2-(2-butoxyethoxy)ethyl butanedioate and Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate, the methoxyethoxy group provides different solubility and reactivity characteristics. 2-Benzyloxyethanol, while structurally simpler, shares some reactivity patterns but lacks the additional ester functionality present in this compound .
Eigenschaften
CAS-Nummer |
828918-66-7 |
---|---|
Molekularformel |
C16H22O6 |
Molekulargewicht |
310.34 g/mol |
IUPAC-Name |
4-O-benzyl 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate |
InChI |
InChI=1S/C16H22O6/c1-19-9-10-20-11-12-21-15(17)7-8-16(18)22-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 |
InChI-Schlüssel |
RTQZDZDQBXAPKK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOC(=O)CCC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.